

An In-depth Technical Guide to the Chemical Properties of Pentanamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanamide (CH₃(CH₂)₃CONH₂), also known as valeramide, is a primary amide of pentanoic acid. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its spectroscopic characteristics. This guide is intended for professionals in research, scientific, and drug development fields who require a detailed understanding of this compound.

Chemical and Physical Properties

Pentanamide is a white, crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Pentanamide



Property	Value	Source(s)
Molecular Formula	C5H11NO	[2]
Molecular Weight	101.15 g/mol	[3]
Appearance	White shiny powder or flakes	[1]
Melting Point	101-106 °C	[4]
Boiling Point	232.3 °C at 760 mmHg	[5]
Density	0.904 g/cm ³	[5]
Flash Point	94.3 °C	[4]
Water Solubility	Soluble	[4]
Solubility in other solvents	Slightly soluble in chloroform and methanol	[5]
Vapor Pressure	0.0596 mmHg at 25°C	[5]

Table 2: Spectroscopic and Other Properties of

Pentanamide

Property	Value	Source(s)
Refractive Index	1.427	[5]
LogP	0.7	[3]
pKa (Predicted)	16.68 ± 0.40	[5]
Polar Surface Area	43.1 Ų	[3]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	3	[5]



Spectroscopic Data

The structural elucidation of **pentanamide** can be achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.

Table 3: ¹H NMR Spectral Data of Pentanamide

(Predicted)

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 0.9	Triplet	3H	СНз
~ 1.3	Sextet	2H	CH3-CH2
~ 1.6	Quintet	2H	CH3-CH2-CH2
~ 2.2	Triplet	2H	-CH ₂ -C=O
~ 5.3 & ~ 5.8	Broad Singlet	2H	-NH2

Note: The chemical shifts for the amide protons (-NH₂) can be broad and their position can vary depending on the solvent and concentration.

Table 4: 13C NMR Spectral Data of Pentanamide

(Predicted)

Chemical Shift (δ) ppm	Assignment
~ 13.8	CH₃
~ 18.9	CH ₃ -CH ₂
~ 28.0	CH3-CH2-CH2
~ 37.9	-CH ₂ -C=O
~ 175.8	C=O

Table 5: Key IR Absorption Bands for Pentanamide



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3350 - 3180	Strong, Broad	N-H Stretch	Amide (-NH ₂)
2960 - 2870	Strong	C-H Stretch	Alkane (-CH3, -CH2)
~ 1640	Strong	C=O Stretch (Amide I)	Amide
~ 1550	Moderate	N-H Bend (Amide II)	Amide
~ 1465	Moderate	C-H Bend	Alkane (-CH ₂)

Note: The N-H stretch often appears as two bands in primary amides.

Table 6: Major Mass Spectrometry Fragments of

Pentanamide

m/z	Fragment Ion	Significance	Source(s)
101	[C5H11NO]+	Molecular Ion (M+)	[3]
59	[CH3CH2CONH2]+	Base Peak	[3]
44	[CONH ₂] ⁺	[3]	
29	[CH₃CH₂]+	[3]	

Experimental Protocols Synthesis of Pentanamide from Pentanoyl Chloride

This method involves the conversion of pentanoic acid to pentanoyl chloride, followed by amidation.

Step 1: Synthesis of Pentanoyl Chloride from Pentanoic Acid

 To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentanoic acid.

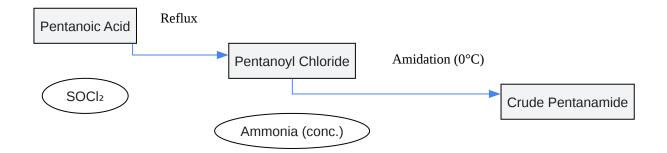


- Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the pentanoic acid at room temperature.[4]
- Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂)
 ceases.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude pentanoyl chloride.

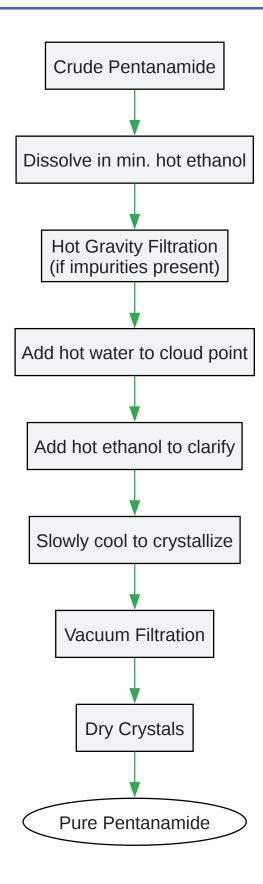
Step 2: Synthesis of Pentanamide from Pentanoyl Chloride

- In a separate flask, prepare a concentrated solution of ammonia in an appropriate solvent (e.g., diethyl ether or dichloromethane) and cool it in an ice bath.
- Slowly add the crude pentanoyl chloride dropwise to the cold ammonia solution with vigorous stirring.[1] A white precipitate of **pentanamide** will form.
- Continue stirring for an additional 30 minutes in the ice bath.
- Collect the solid product by vacuum filtration and wash it with cold water to remove ammonium chloride.
- The crude **pentanamide** can then be purified by recrystallization.

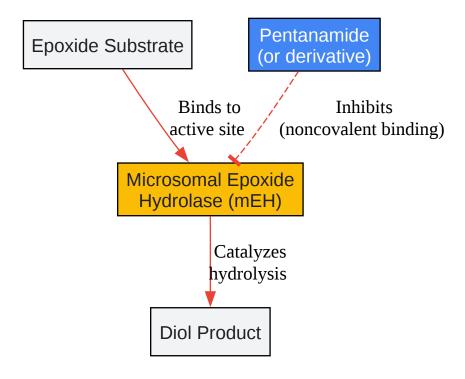












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